![molecular formula C14H19N7 B5570585 N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)
N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidines often involves cyclization reactions and palladium-catalyzed coupling processes. A specific method for synthesizing compounds within this family, such as the title compound, could involve cyclization of appropriate precursors in the presence of nickel(II) nitrate, as demonstrated in the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine (Repich et al., 2017). This process likely involves forming inversion dimers through hydrogen bonding, facilitated by the specific functional groups present in the precursors.
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, reveals a complex arrangement of molecules crystallized from ethanol, displaying monoclinic symmetry and specific crystallographic parameters (Dolzhenko et al., 2011). Such analyses provide insights into the molecular geometry, intermolecular interactions, and the overall stability of the crystal structure.
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo a variety of chemical reactions, including cyclization, condensation, and substitution reactions, leading to a wide range of derivatives with varied chemical properties. For instance, reactions involving aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehyde can produce 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines (Fedorova et al., 2003). These reactions are fundamental in modifying the chemical and physical properties of the resulting compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Enaminones as Building Blocks : Enaminones have been used as key intermediates in synthesizing various derivatives, including substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and [1,2,4]triazolo[4,3-a]pyrimidines. These compounds have demonstrated significant cytotoxic effects against human breast and liver carcinoma cell lines (Riyadh, 2011).
Crystal Structure Analysis : The crystal structure of related compounds, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, has been analyzed, showing formation of inversion dimers via hydrogen bonds and π-stacking interactions (Repich et al., 2017).
Synthesis of Novel Pyrazolopyrimidines : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed promising cytotoxic effects against various cancer cell lines and 5-lipoxygenase inhibition (Rahmouni et al., 2016).
Biological and Pharmaceutical Research
Inhibitors of 15-Lipoxygenase : Certain derivatives of 5,5'-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryaminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, showing significant inhibitory activity (Asghari et al., 2016).
Phosphodiesterase Inhibitory Activity : A series of 6-phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cGMP specific (type V) phosphodiesterase, with promising enzymatic and cellular activity as well as in vivo oral antihypertensive activity (Dumaitre & Dodic, 1996).
properties
IUPAC Name |
N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7/c1-4-12-9-14(21-13(18-12)5-6-16-21)15-7-8-20-11(3)17-10(2)19-20/h5-6,9,15H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUROHLCQOWZJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=NN2C(=C1)NCCN3C(=NC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine |
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